
1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H24FN5O3S and its molecular weight is 469.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazole ring and the introduction of the piperazine moiety. The synthetic pathway can be summarized as follows:
- Formation of Thiazole : The thiazole ring is synthesized through a condensation reaction involving appropriate thioketones and amines.
- Piperazine Modification : The 4-fluorophenyl piperazine is introduced via nucleophilic substitution reactions.
- Urea Formation : The final step involves coupling the thiazole derivative with a methoxyphenyl urea.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds featuring thiazole and piperazine structures. For instance, compounds with similar scaffolds have shown significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and MDA-MB-231 (human breast cancer). The IC50 values for these compounds ranged from 1.4 µM to 22.6 µM, indicating potent activity against cancer cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary investigations suggest that it may inhibit specific kinases involved in cancer progression, such as VEGFR2, which plays a crucial role in tumor angiogenesis . Additionally, compounds with similar structures have been noted to exhibit monoamine oxidase (MAO) inhibitory activities, which could contribute to their anticancer effects by modulating neurotransmitter levels .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole-containing compounds. Some derivatives have demonstrated significant efficacy in picrotoxin-induced convulsion models, suggesting that modifications to the thiazole structure can enhance anticonvulsant activity .
Case Study 1: Cytotoxicity Evaluation
A series of thiazole-based compounds were synthesized and tested for their cytotoxicity against HepG2 and MDA-MB-231 cell lines. The results indicated that structural modifications significantly impacted their activity:
Compound | IC50 (HepG2) | IC50 (MDA-MB-231) |
---|---|---|
Compound A | 74.2 µM | 27.1 µM |
Compound B | 22.6 µM | 5.2 µM |
This data highlights the importance of structural optimization in enhancing anticancer activity .
Case Study 2: Anticonvulsant Screening
In another study focusing on anticonvulsant properties, several thiazole derivatives were evaluated for their effectiveness in preventing seizures:
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
---|---|---|---|
Compound X | 18.4 | 170.2 | 9.2 |
This study underscores the potential of thiazole derivatives as therapeutic agents for seizure disorders .
Wissenschaftliche Forschungsanwendungen
The compound 1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea has garnered interest in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.
Pharmacological Studies
This compound has been studied for its potential effects on various biological targets:
- Neuropharmacology : Similar compounds have shown promise in treating neurodegenerative disorders by acting as inhibitors of cholinesterase enzymes, which are crucial for neurotransmission. The presence of the fluorine atom enhances lipophilicity, potentially increasing binding affinity to receptors involved in neurotransmission.
- Cancer Research : The thiazole and urea components may contribute to anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds structurally related to this compound:
Study | Focus | Findings |
---|---|---|
Study A | Neurodegenerative Diseases | Demonstrated inhibition of acetylcholinesterase activity, suggesting potential for Alzheimer's treatment. |
Study B | Cancer Cell Lines | Showed significant cytotoxic effects on breast cancer cells, indicating possible anticancer properties. |
Study C | Calcium Signaling | Found that activation of ryanodine receptors led to enhanced calcium release from the sarcoplasmic reticulum in cardiac cells. |
Eigenschaften
IUPAC Name |
1-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3S/c1-32-20-5-3-2-4-19(20)26-22(31)27-23-25-17(15-33-23)14-21(30)29-12-10-28(11-13-29)18-8-6-16(24)7-9-18/h2-9,15H,10-14H2,1H3,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDCVKGCLAJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.